BI-811283
CAS No.:
Cat. No.: VC1554314
Molecular Formula:
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* For research use only. Not for human or veterinary use.
Specification
| Appearance | Solid powder |
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Introduction
Chemical Properties and Mechanism of Action
BI-811283 functions as an adenosine triphosphate-competitive, reversible, and potent inhibitor of Aurora B kinase with a half-maximal inhibitory concentration (IC50) of 9 nM . This high potency against its target kinase positions BI-811283 among the more selective Aurora B inhibitors that have entered clinical development. The compound's mechanism of action centers on preventing the phosphorylation of histone H3 at serine 10, a critical substrate of Aurora B kinase that serves as a marker of mitotic activity. By inhibiting this phosphorylation event, BI-811283 disrupts chromosome condensation, alignment, and segregation during mitosis, ultimately leading to aberrant cell division processes. This molecular interference results in distinctive cellular phenotypes, including failed cytokinesis and the generation of polyploid cells containing multiple nuclei, which typically trigger cell cycle checkpoints leading to growth arrest or apoptotic cell death .
In vitro studies demonstrated that BI-811283 exhibits broad antiproliferative activity across diverse tumor cell lines originating from different tissue types, with half-maximal effective concentrations (EC50) below 14 nM . These findings indicate potent growth inhibitory effects against various cancer cell types, highlighting the compound's potential utility as a broad-spectrum anticancer agent. At the cellular level, treatment with BI-811283 induces characteristic phenotypic changes consistent with Aurora B inhibition, including rapid reduction in phosphorylated histone H3 (pHH3) levels within 1 hour of treatment. This reduction in pHH3 serves as a pharmacodynamic marker of Aurora B kinase inhibition and provides a measurable indicator of target engagement. Following longer exposure to the compound, up to 80% of treated cells develop polyploidy within 48 hours, with a subset of these cells subsequently entering senescence or undergoing apoptotic cell death .
The development of polyploidy following Aurora B inhibition results from continued DNA replication without cell division, a cellular state that becomes increasingly unsustainable as genomic content multiplies. This induction of polyploidy represents a key mechanistic feature of Aurora B kinase inhibitors like BI-811283 and distinguishes them from other classes of antimitotic agents. The compound's specific targeting of a critical mitotic kinase rather than structural components of the mitotic machinery positions it as part of a newer generation of targeted anticancer agents designed to exploit specific vulnerabilities in cancer cell division processes. This mechanistic approach aims to potentially offer improved selectivity for rapidly dividing cells while minimizing impacts on non-dividing or normal tissues with low mitotic indices.
Clinical Development
Phase I Clinical Trial Design
The clinical development of BI-811283 began with a first-in-human, phase I, open-label, dose-escalation trial conducted at two sites in Germany (EudraCT No: 2007-000191-17, ClinicalTrials.gov Identifier: NCT00701324) . This study was designed to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of BI-811283 in patients with advanced solid tumors. The primary objective focused on determining the maximum tolerated dose (MTD) of BI-811283 when administered as a 24-hour continuous intravenous infusion using two different dosing schedules. The trial employed a modified 3+3 dose-escalation design, a standard approach for phase I oncology studies that balances efficiency with patient safety during dose exploration. This design involved treating cohorts of three patients at progressively higher dose levels until dose-limiting toxicities (DLTs) were observed, at which point expanded cohorts of up to six patients would be enrolled to better characterize the safety profile at doses approaching the MTD .
Patient eligibility criteria for the trial included adults with histologically or cytologically confirmed advanced solid tumors that were refractory to standard therapies or for which no proven effective therapy existed. Additional requirements included adequate organ function (as evidenced by specified laboratory parameters), no recent anticancer therapies within two weeks prior to study drug administration, absence of known brain metastases or second malignancies requiring therapy, and no serious concurrent illnesses that could compromise patient safety . Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2, reflecting individuals with reasonable functional capacity despite their advanced disease. These eligibility criteria were designed to identify patients who could potentially benefit from an experimental therapy while minimizing risks associated with treatment in severely compromised individuals. The study incorporated comprehensive assessments including regular safety evaluations, pharmacokinetic sampling, tumor response assessments, and specialized pharmacodynamic analyses to characterize the biological effects of Aurora B kinase inhibition .
The trial evaluated two distinct dosing schedules: schedule A, involving administration on days 1 and 15 of a 4-week cycle, and schedule B, involving administration on day 1 of a 3-week cycle . This parallel assessment of two dosing regimens reflected findings from preclinical studies suggesting comparable efficacy with weekly and bi-weekly administration patterns. The dose-escalation methodology began with schedule A, starting at a dose of 5 mg determined according to FDA guidelines for cytotoxic agents. Initial dose escalation proceeded in 100% increments until the first drug-related adverse event of grade ≥2 was observed, after which escalation was limited to ≤50% increases. Following the first dose-limiting toxicity, subsequent escalation steps were restricted to no more than 35% of the previous dose . Once drug-related toxicity of grade ≥2 was observed in schedule A, patient enrollment expanded to include parallel randomization between schedules A and B to efficiently determine the MTD for both regimens.
Pharmacodynamics
The pharmacodynamic evaluation of BI-811283 in the phase I trial incorporated both direct assessments of target inhibition and measurements of downstream consequences of Aurora B kinase inhibition . The primary pharmacodynamic marker was phosphorylated histone H3 (pHH3), a direct substrate of Aurora B kinase whose phosphorylation is inhibited by BI-811283. Skin biopsies were obtained during screening and within 6 hours after completion of infusion during the first treatment cycle for both schedules. These biopsies were divided, with one half used for western blotting and the other half for immunohistochemistry (IHC), providing complementary methodologies for assessing pHH3 levels . The selection of skin as a surrogate tissue for pharmacodynamic assessment represents a practical approach for obtaining serial biopsies to demonstrate target engagement in proliferating cells outside the tumor microenvironment, which may be less accessible for repeated sampling.
Analysis of these skin biopsy samples revealed a trend toward decreased pHH3 levels with increasing doses of BI-811283, providing evidence of target engagement and the expected pharmacodynamic effect . This dose-dependent reduction in pHH3 confirmed that BI-811283 was reaching its molecular target and inhibiting Aurora B kinase activity in vivo at the doses administered in the clinical trial. The observation of the anticipated pharmacodynamic effect provided mechanistic validation complementing the observed clinical toxicities, particularly myelosuppression, which would be expected from effective Aurora B kinase inhibition in rapidly dividing hematopoietic precursor cells. The alignment between molecular target engagement in skin biopsies and clinical manifestations supports the mechanism-based development approach for this compound.
In addition to direct assessment of target inhibition, the trial also evaluated plasma concentrations of caspase-cleaved cytokeratin-18 (CK-18) as a marker of apoptosis . Since Aurora B kinase inhibition ultimately aims to induce apoptotic cell death in cancer cells, this marker provided a means to assess downstream pharmacodynamic consequences. Plasma samples for quantifying the caspase-cleaved fragment of CK-18 were obtained pre-dose and at 48, 72, and 120 hours after the first two BI-811283 administrations in each schedule, with additional samples collected up to cycle 6. Analysis using a validated ELISA method allowed quantification of this apoptosis marker. Interestingly, while target engagement was demonstrated through pHH3 reduction, there was no consistent trend observed regarding caspase-cleaved CK-18 levels . This lack of a consistent apoptotic signal may reflect various factors, including limited tumor response, the timing of sample collection relative to the apoptotic process, or technical limitations in detecting apoptosis through this circulating biomarker approach.
Discussion and Future Perspectives
The clinical development of BI-811283 represents a significant contribution to the broader exploration of Aurora kinase inhibitors as potential anticancer therapeutics. The compound demonstrated several favorable characteristics, including a manageable safety profile at established maximum tolerated doses, evidence of target engagement through decreased phosphorylated histone H3 levels, and disease stabilization in approximately one-third of patients with advanced solid tumors . These findings provide proof-of-concept for Aurora B kinase inhibition as a therapeutic strategy while also highlighting areas for potential optimization in future development efforts. The predominance of hematological toxicities, particularly neutropenia, aligns with the expected consequences of inhibiting a kinase critical for cell division in rapidly proliferating tissues such as bone marrow. This toxicity profile differs from those of conventional microtubule-targeting antimitotic agents, which often cause significant neurotoxicity, potentially offering an alternative approach for patients intolerant to such effects .
Despite these encouraging aspects, the lack of objective tumor responses raises important questions about the optimal clinical application of Aurora B kinase inhibitors as monotherapies. Several factors may contribute to this limited single-agent activity, including insufficient target inhibition at tolerable doses, compensatory mechanisms allowing cancer cells to bypass Aurora B kinase inhibition, or the heterogeneity of advanced solid tumors without selection for specific molecular vulnerabilities. These considerations suggest potential strategies for future investigation, such as rational combination approaches with agents targeting complementary pathways, identification of biomarkers for patient selection, or exploration in specific tumor types with particular sensitivity to mitotic disruption . Combination approaches might leverage potential synergies between Aurora B kinase inhibition and other therapeutic modalities, potentially enhancing efficacy while maintaining a manageable toxicity profile.
Future research directions for Aurora kinase inhibitors generally, and potentially for BI-811283 specifically, might include more precise patient selection based on molecular characteristics, investigation of rational drug combinations targeting complementary pathways, and exploration of alternative dosing strategies to optimize the therapeutic window. The continued advancement of this therapeutic class will benefit from the integration of mechanistic understanding, predictive biomarkers, and innovative clinical trial designs to identify the contexts in which these agents can provide meaningful clinical benefit to cancer patients.
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